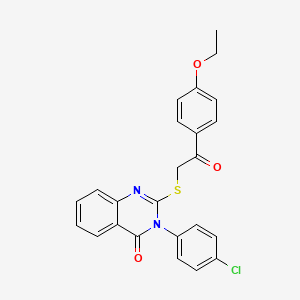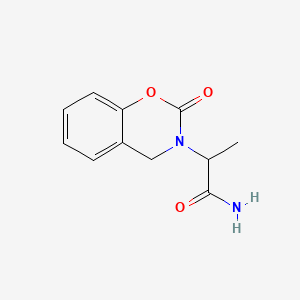
N-Methyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with acetic anhydride to form the intermediate 2-acetamidobenzoic acid. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazine compound.
Industrial Production Methods
Industrial production of 2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Benzoxazine-based polymers are explored for their thermal stability and mechanical properties, making them suitable for advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in coatings, adhesives, and composites due to its chemical stability.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The benzoxazine ring structure allows for versatile interactions with various biomolecules, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)benzoic acid: Similar structure with a benzoic acid group.
Uniqueness
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide is unique due to its specific propanamide group, which can influence its chemical reactivity and biological activity. The presence of the propanamide group may enhance its solubility and interaction with biological targets compared to its analogs.
Properties
CAS No. |
18464-47-6 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(2-oxo-4H-1,3-benzoxazin-3-yl)propanamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(10(12)14)13-6-8-4-2-3-5-9(8)16-11(13)15/h2-5,7H,6H2,1H3,(H2,12,14) |
InChI Key |
WRSMQDZLWJKPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N1CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12002569.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12002594.png)
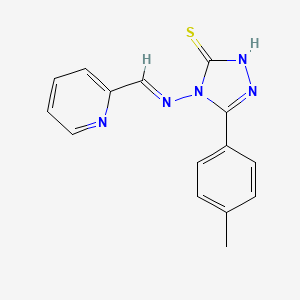
![N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine](/img/structure/B12002614.png)
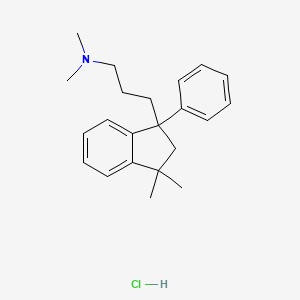
![(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B12002628.png)
![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B12002641.png)
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

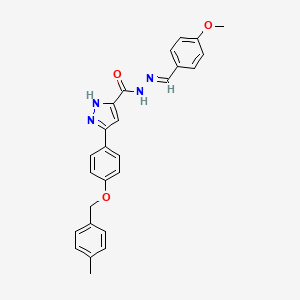
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
